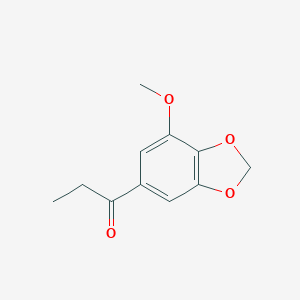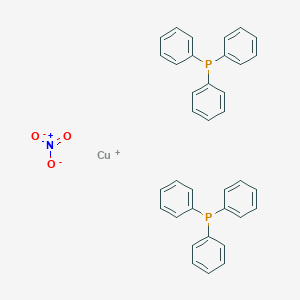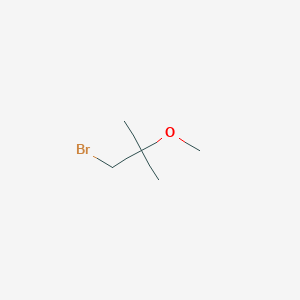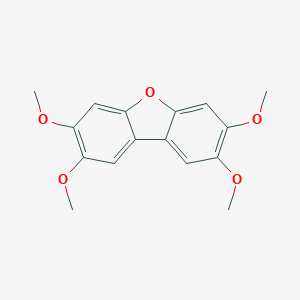
Crocatone
描述
Crocatone is a natural compound with the chemical formula C15H14O5 . It is found in the roots of the plant Anthriscus sylvestris . The compound exhibits interesting pharmacological properties and has drawn attention in scientific research .
Synthesis Analysis
The synthesis of Crocatone involves extraction from the roots of Anthriscus sylvestris . Researchers have explored various extraction methods, including chloroform , dichloromethane , ethyl acetate , DMSO , and acetone . These solvents are used to isolate and purify the compound for further study .
科学研究应用
Cytotoxic Activity in Cancer Research
Crocatone has been studied for its cytotoxic properties, particularly in the context of cancer research. The compound has shown potential in inhibiting the growth of cancer cells. For instance, derivatives of Crocatone, such as turcica ketone, have demonstrated cytotoxic activity against various cancer cell lines, suggesting that the compound’s structure could be pivotal in designing new anticancer agents .
HIV-1 Reverse Transcriptase Inhibition
The compound has been evaluated for its ability to inhibit enzymes associated with the HIV-1 reverse transcriptase (RT). This includes RNA-dependent DNA polymerase activity and ribonuclease H activity. Essential oils containing Crocatone from plants like Oenanthe crocata have been assayed, showing potential for the development of new antiretroviral therapies .
Carotenoid Biosynthesis
Crocatone is involved in the biosynthesis of carotenoids, which are important for their antioxidant properties and role in human health. The biosynthesis process is complex and influenced by various environmental factors. Understanding the role of Crocatone in this pathway can lead to advancements in nutritional science and agriculture .
Anticancer Compound Synthesis
Research has been conducted on the synthesis of anticancer compounds where Crocatone derivatives serve as a core structure. These studies aim to design and synthesize new molecules based on Crocatone’s structure to explore its utility as an anticancer agent. The findings could lead to the development of novel anticancer drugs with improved efficacy .
Neurological Stimulant Development
Crocatone has been identified as an intermediate in the preparation of nervous system stimulants. This suggests its potential application in the development of drugs that could treat neurological disorders or enhance cognitive functions .
Natural Product Chemistry
In the field of natural product chemistry, Crocatone has been isolated from plants such as Laser trilobum. It is part of a group of compounds known as sesquiterpene lactones, which have various biological activities. Research into these compounds can lead to the discovery of new drugs and a better understanding of plant-based chemistry .
作用机制
Target of Action
The compound is a natural product from Anthriscus sylvestris , but its exact biological targets remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by Crocatone are currently unknown. Given the complexity of biological systems, it is likely that Crocatone interacts with multiple pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .
Result of Action
While some compounds from the same family have shown cytotoxic activity , it is unclear if Crocatone shares these properties
属性
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZAATPWXSLYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173714 | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
CAS RN |
19937-86-1 | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Crocatone and where is it found?
A1: Crocatone, also known as latifolone, is a natural aromatic ketone. It was first isolated from Oenanthe crocata L. (Umbelliferae), commonly known as hemlock water dropwort. [, ] Crocatone has also been identified in other plant species, including Thapsia garganica L. and Laser trilobum. [, , ]
Q2: What is the molecular formula and weight of Crocatone?
A2: Crocatone has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, ]
Q3: Are there any studies on the biological activity of Crocatone?
A3: While Crocatone has been identified in various plant species, the provided research papers primarily focus on its isolation and structural characterization. Limited information is available regarding its specific biological activities or mechanisms of action. Further research is needed to explore its potential therapeutic applications.
Q4: What is the significance of finding Crocatone alongside safrole in certain plant species?
A4: The co-occurrence of Crocatone and safrole in species like Piper marginatum and Oenanthe crocata suggests a possible biosynthetic relationship between these compounds. [] Safrole is a known precursor to various phenylpropanoids, and its presence alongside Crocatone might indicate a shared biosynthetic pathway.
Q5: What are the typical methods used to isolate Crocatone from plant sources?
A5: Crocatone has been isolated from plant extracts using various chromatographic techniques, including column chromatography with silica gel and Sephadex LH-20. []
Q6: Are there any known safety concerns associated with Crocatone?
A6: While one paper mentions Crocatone as a "non-toxic crystalline principle," [] it's crucial to recognize that the absence of information about toxicity in the provided research doesn't equate to proven safety. Thorough toxicological studies are essential to determine potential risks associated with Crocatone exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)





![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)




